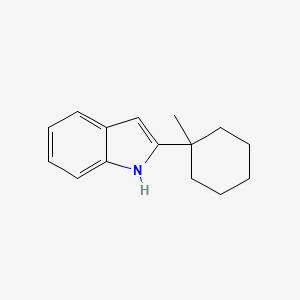

2-(1-methylcyclohexyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

61495-03-2 |

|---|---|

Molecular Formula |

C15H19N |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

2-(1-methylcyclohexyl)-1H-indole |

InChI |

InChI=1S/C15H19N/c1-15(9-5-2-6-10-15)14-11-12-7-3-4-8-13(12)16-14/h3-4,7-8,11,16H,2,5-6,9-10H2,1H3 |

InChI Key |

CGESBQKRTQNAGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 1 Methylcyclohexyl 1h Indole and Its Analogues

Foundational Approaches to Indole (B1671886) Ring System Formation

The construction of the core indole scaffold is the initial and crucial step in the synthesis of 2-(1-methylcyclohexyl)-1H-indole. Several powerful and versatile methods have been established for this purpose.

Adaptations of the Fischer Indole Synthesis for 2-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com Subsequent protonation and a acs.orgacs.org-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. wikipedia.org

For the synthesis of 2-substituted indoles, the choice of the carbonyl component is critical. The use of unsymmetrical ketones can lead to the formation of two regioisomeric 2,3-disubstituted indoles, with the selectivity influenced by factors such as the acidity of the medium and steric effects. thermofisher.combyjus.com To synthesize a 2-cycloalkyl indole, one would start with the corresponding cycloalkyl ketone and phenylhydrazine. The reaction can often be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.comresearchgate.net

| Starting Materials | Catalyst | Product | Key Features |

| Substituted Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂) | 2-Substituted Indole | One-pot synthesis possible, versatile for various substituents. thermofisher.comwikipedia.org |

| Phenylhydrazine, Substituted Acetophenones | Sulfuric Acid | 2-Aryl-1H-indoles | Good to excellent yields for new 2-substituted phenyl-1H-indole derivatives. e-journals.in |

Palladium-Catalyzed Intramolecular Cyclization and Intermolecular Coupling Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering mild reaction conditions and high functional group tolerance. mdpi.com These methods often involve the cyclization of suitably substituted anilines.

A significant approach involves the intramolecular cyclization of 2-alkynylanilines. mdpi.com These precursors can be readily accessed through the Sonogashira coupling of ortho-haloanilines with terminal alkynes. mdpi.com The subsequent palladium-catalyzed cyclization then forms the indole ring. acs.org The use of palladium on carbon (Pd/C) as a heterogeneous catalyst offers advantages such as being air-stable, recoverable, and reusable. rsc.org

Tandem Sonogashira coupling and cyclization reactions have also been developed, allowing for a one-pot synthesis of 2-substituted indoles from o-iodoanilines and terminal alkynes. mdpi.com Another variation is the Larock indole synthesis, which involves the palladium-catalyzed annulation of 2-iodoanilines with disubstituted alkynes. rsc.orgnih.gov This method is highly regioselective, with the bulkier substituent on the alkyne typically ending up at the C-2 position of the indole. nih.gov

| Reaction Type | Precursors | Catalyst System | Product | Key Features |

| Intramolecular Cyclization | 2-Alkynylanilines | Pd(OAc)₂, Pd/C | 2-Substituted Indoles | Mild conditions, accessible precursors via Sonogashira coupling. acs.orgmdpi.comrsc.org |

| Larock Indole Synthesis | 2-Iodoanilines, Disubstituted Alkynes | Pd(OAc)₂, LiCl, K₂CO₃ | 2,3-Disubstituted Indoles | Highly regioselective, tolerates various functional groups. rsc.orgnih.gov |

| Tandem Sonogashira/Cyclization | o-Iodoaniline, Terminal Alkynes | Pd(CH₃CN)₂Cl₂, Xphos | 2-Substituted Indoles | One-pot procedure. mdpi.com |

Contemporary Cyclization and Annulation Strategies for Indole Scaffolds

Modern organic synthesis has introduced a variety of innovative cyclization and annulation strategies for constructing indole scaffolds, often with improved efficiency and selectivity.

Cross-dehydrogenative coupling (CDC) reactions have gained prominence as an atom-economical method for direct C-C bond formation via C-H functionalization. chim.it While C-H functionalization of indoles typically occurs at the C3 position, strategies using directing groups can achieve selectivity for the C2 position. chim.it

Other contemporary methods include the copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives and PIFA-mediated oxidative cyclization of 2-alkenyl anilines. organic-chemistry.org Additionally, novel strategies for macrocyclization involving indole moieties, such as Pictet-Spengler type reactions, have been developed for creating complex peptide structures. nih.gov

Methodologies for Introducing the 1-Methylcyclohexyl Moiety at the Indole 2-Position

Once the indole ring is formed or during its formation, specific methods are required to introduce the 1-methylcyclohexyl group at the 2-position.

Direct C-H Functionalization of Indoles with Cycloalkanes

Direct C-H functionalization represents a highly efficient and atom-economical approach to introduce alkyl groups onto the indole ring without the need for pre-functionalized starting materials. chim.itbeilstein-journals.org

A radical-based cross-coupling of indoles with cycloalkanes, promoted by di-tert-butyl peroxide (DTBP), has been shown to be an effective method. rsc.org This reaction proceeds via C(sp³)-H activation of the cycloalkane. The regioselectivity of the functionalization on the indole ring can be influenced by substituents already present on the indole. For instance, with an N-methylindole, a mixture of 2-cyclohexyl and 4-cyclohexyl products was obtained. rsc.org This method provides a direct route to cycloalkyl-substituted indoles.

Precursor Coupling Reactions Involving Cyclohexyl Derivatives

An alternative and often more controlled approach involves the use of pre-functionalized precursors in coupling reactions.

In the context of palladium-catalyzed indole synthesis, a 2-alkynylaniline precursor can be synthesized using a terminal alkyne that already contains the 1-methylcyclohexyl group. The subsequent intramolecular cyclization would then directly yield this compound. acs.org

Similarly, in a Larock-type synthesis, a disubstituted alkyne bearing a 1-methylcyclohexyl group could be coupled with a 2-iodoaniline. The inherent regioselectivity of the Larock reaction would favor the formation of the desired this compound, especially if the other substituent on the alkyne is smaller. nih.gov

Another strategy involves the Suzuki-Miyaura coupling. This can be employed in a sequence where an o-haloanilide is converted to an enol phosphate, which then undergoes a highly chemoselective cross-coupling with a suitable boron nucleophile. A subsequent cyclization step can then furnish the 2-substituted indole. lookchem.com

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on the development of environmentally benign and efficient processes. For the synthesis of indole derivatives, this has led to the exploration of technologies like ultrasound and flow chemistry, which offer significant advantages over traditional batch methods.

Ultrasound-Promoted and Catalyst-Free Synthesis of Indole Derivatives

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The mechanical effects of acoustic cavitation, such as the formation and collapse of microbubbles, generate localized high temperatures and pressures, accelerating chemical reactions. nih.gov While specific examples for the direct synthesis of this compound using ultrasound are not extensively documented, the utility of this technique in constructing the indole core and related heterocyclic systems is well-established. For instance, ultrasound has been successfully employed to promote the synthesis of functionalized indolines and the cleavage of epoxides with indole in good yields. nih.govnih.gov These methods often proceed under catalyst-free conditions or with the use of green catalysts, minimizing waste and simplifying purification procedures. nih.govnih.gov The application of ultrasound can be particularly advantageous for reactions that are sluggish under conventional heating. nih.gov

| Technology | Key Advantages | Relevant Applications |

| Ultrasound | Shorter reaction times, higher yields, milder conditions, potential for catalyst-free reactions. nih.govnih.gov | Synthesis of functionalized indolines, cleavage of epoxides with indole. nih.govnih.gov |

| Flow Chemistry | Enhanced reaction rates, improved safety, scalability, precise control over reaction parameters. mdpi.comacs.org | Fischer indole synthesis, Hemetsberger–Knittel synthesis, synthesis of various indole derivatives. mdpi.com |

Flow Chemistry Applications in Indole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous benefits for the synthesis of indoles. mdpi.comnih.govresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. acs.org The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, enabling reactions to be conducted at superheated temperatures, which can significantly reduce reaction times from hours to minutes. mdpi.comacs.org

Several classical indole syntheses have been successfully adapted to flow chemistry conditions. For example, the Fischer indole synthesis, a cornerstone method for preparing indoles, has been efficiently performed in continuous flow systems, sometimes in combination with microwave irradiation, to afford high yields in drastically reduced times. mdpi.com Similarly, the Hemetsberger–Knittel synthesis of indole-2-carboxylates has demonstrated improved yields and shorter reaction times in a flow system compared to both batch and microwave-assisted methods. mdpi.com The ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates is another significant advantage of flow chemistry, streamlining the synthesis of complex molecules. mdpi.com This approach is particularly attractive for the large-scale production of active pharmaceutical ingredients (APIs) containing the indole motif. acs.org

Stereoselective Synthesis of this compound Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound analogues, which can possess stereocenters in both the cyclohexyl ring and on the indole core, is of great importance.

Control of Stereochemistry within the Cyclohexyl Substituent

Achieving stereochemical control within the cyclohexyl substituent attached to the indole C2 position requires careful selection of starting materials and reaction conditions. The stereochemistry of the final product can be influenced by the stereochemistry already present in the cyclohexyl precursor. For instance, using a stereochemically defined 1-methylcyclohexanone or a related precursor in a Fischer indole synthesis could, in principle, lead to a diastereoselective outcome.

Strategies to control stereochemistry in cyclic systems often involve the use of chiral auxiliaries or catalysts. youtube.com An auxiliary is a chiral group temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. youtube.com Substrate-controlled diastereoselective reactions, where existing stereocenters in the molecule direct the formation of new ones, are also a powerful tool. youtube.com While specific literature on the stereoselective synthesis of the 2-(1-methylcyclohexyl) moiety on an indole is sparse, general principles of stereocontrol in cyclohexane (B81311) systems are applicable. These include nucleophilic additions to chiral cyclohexanones and catalytic asymmetric hydrogenations of cyclohexene (B86901) derivatives.

Enantioselective Approaches to Indole Core Derivatization

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral product. For indole derivatives, this can involve the asymmetric construction of the indole ring itself or the enantioselective functionalization of a pre-existing indole.

A significant breakthrough has been the development of catalytic enantioselective Fischer indole synthesis. chemeurope.com By employing a chiral phosphoric acid as a catalyst, it is possible to produce cyclopenta[b]indoles with high enantioselectivity. chemeurope.com This approach relies on a dynamic kinetic resolution of a chiral hydrazone intermediate. chemeurope.com

Furthermore, transition metal-catalyzed reactions have proven to be highly effective for the enantioselective derivatization of the indole core. Relay catalysis using rhodium and palladium complexes has been used for the synthesis of 1-indolyl dihydronaphthalenols with excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov Catalyst-controlled site-selective C-H functionalization of indoles offers another powerful strategy. nih.gov For example, by choosing the appropriate rhodium or iridium catalyst, it is possible to selectively functionalize the C2 or other positions of the indole ring. nih.gov These advanced catalytic systems provide access to a wide range of chiral indole-containing molecules with high levels of stereocontrol.

| Approach | Description | Key Features |

| Catalytic Enantioselective Fischer Indole Synthesis | Utilizes a chiral catalyst, such as a phosphoric acid, to induce enantioselectivity in the indole ring formation. chemeurope.com | Enables the synthesis of chiral indole frameworks from achiral starting materials. chemeurope.com |

| Transition Metal-Catalyzed Derivatization | Employs chiral transition metal complexes (e.g., Rh, Pd, Ir) to achieve enantioselective C-H functionalization or other transformations on the indole core. rsc.orgnih.govnih.gov | High enantioselectivity, site-selectivity, and broad substrate scope. rsc.orgnih.govnih.gov |

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a reaction. youtube.com | A well-established method for stereocontrol, though it requires additional synthetic steps for attachment and removal. youtube.com |

Advanced Spectroscopic and Analytical Characterization of 2 1 Methylcyclohexyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H and 13C NMR Spectral Analysis for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental one-dimensional techniques that reveal the different types of proton and carbon atoms present in a molecule, respectively.

The ¹H NMR spectrum of 2-(1-methylcyclohexyl)-1H-indole exhibits distinct signals corresponding to the protons in the indole (B1671886) ring and the methylcyclohexyl substituent. The aromatic region of the spectrum shows signals for the protons on the indole nucleus. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. The protons of the methylcyclohexyl group appear in the aliphatic region of the spectrum. The methyl group protons will present as a singlet, while the cyclohexyl protons will show complex multiplets due to their various chemical and magnetic environments.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the indole ring will resonate in the aromatic region (typically δ 100-140 ppm). The quaternary carbon of the cyclohexyl ring attached to the indole and the methyl-substituted carbon will have characteristic chemical shifts. The remaining methylene (B1212753) carbons of the cyclohexyl ring will appear in the aliphatic region.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H (Indole) |

| ~7.60 | d | 1H | Indole-H7 |

| ~7.35 | d | 1H | Indole-H4 |

| ~7.10 | t | 1H | Indole-H6 |

| ~7.00 | t | 1H | Indole-H5 |

| ~6.40 | s | 1H | Indole-H3 |

| ~2.00-1.20 | m | 10H | Cyclohexyl-H |

| ~1.25 | s | 3H | Methyl-H |

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C2 (Indole) |

| ~136.0 | C7a (Indole) |

| ~128.0 | C3a (Indole) |

| ~122.0 | C6 (Indole) |

| ~120.0 | C5 (Indole) |

| ~119.5 | C4 (Indole) |

| ~110.0 | C7 (Indole) |

| ~100.0 | C3 (Indole) |

| ~40.0 | C1' (Cyclohexyl) |

| ~35.0 | Cyclohexyl CH₂ |

| ~26.0 | Cyclohexyl CH₂ |

| ~22.0 | Cyclohexyl CH₂ |

| ~25.0 | Methyl CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. oxinst.comlibretexts.org For this compound, COSY spectra would show correlations between the adjacent aromatic protons of the indole ring and within the cyclohexyl ring's proton network. researchgate.net This helps to confirm the substitution pattern and the arrangement of protons in the aliphatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. nih.govyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C spectra. nih.govresearchgate.netresearchgate.net For example, the singlet of the methyl protons would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.orgresearchgate.net This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. rsc.orglibretexts.org In the case of this compound, HMBC would show correlations from the methyl protons to the quaternary C1' of the cyclohexyl ring and to the C2 of the indole ring, confirming the connectivity of the substituent to the indole core.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. oxinst.com The FT-IR spectrum of this compound would display characteristic absorption bands. A prominent peak for the N-H stretching vibration of the indole ring is expected around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylcyclohexyl group are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would be found in the 1600-1450 cm⁻¹ region. researchgate.net Bending vibrations for C-H bonds and other skeletal vibrations appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| >3000 | C-H Stretch | Aromatic C-H |

| <3000 | C-H Stretch | Aliphatic C-H |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| <1500 | Various | Fingerprint Region |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic vibrations of the indole and methylcyclohexyl moieties, with the aromatic ring stretching modes often producing strong Raman signals.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The indole ring system has a characteristic UV absorption profile due to π-π* electronic transitions. For 2-substituted indoles, typical absorption maxima are observed around 220 nm and 275 nm. The specific position and intensity of these bands can be influenced by the nature of the substituent and the solvent used. nist.gov

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis.

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometric analysis provides definitive confirmation of its structure.

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺). The fragmentation of alkylindoles is known to be significantly influenced by the position of the alkyl substituent on the indole ring. optica.org The major fragmentation pathway for 2-alkylindoles involves the cleavage of the bond beta to the indole ring system. optica.orgoptica.org

In the case of this compound, the most prominent fragmentation is the loss of a methyl group (CH₃) from the cyclohexyl moiety, which is beta to the indole ring. This results in a stable tertiary carbocation. Another significant fragmentation pathway involves the cleavage of the bond between the indole ring and the cyclohexyl group.

A proposed fragmentation pattern based on the principles of mass spectrometry for alkylindoles is detailed below:

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 227 | [M]⁺ | Molecular ion of this compound |

| 212 | [M - CH₃]⁺ | Loss of a methyl group from the cyclohexyl ring |

| 130 | [Indole-CH₂]⁺ | Cleavage of the C-C bond between the indole and cyclohexyl moieties |

| 115 | [Indole]⁺ | Loss of the entire methylcyclohexyl group |

| 95 | [C₇H₁₁]⁺ | Methylcyclohexyl cation |

This table represents a predicted fragmentation pattern based on established principles for alkylindoles.

High-Resolution Mass Spectrometry (HRMS).

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the molecular ion. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, HRMS would be employed to confirm its molecular formula of C₁₅H₁₉N. The theoretical exact mass of this compound can be calculated with high precision. An experimentally determined mass from an HRMS analysis that matches this theoretical value to within a few parts per million (ppm) provides definitive evidence for the assigned molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₉N |

| Theoretical Exact Mass | 227.15175 |

| Typical HRMS Tolerance | < 5 ppm |

This table presents the theoretical high-resolution mass spectrometry data for the specified compound.

X-ray Crystallography for Absolute Solid-State Structure and Conformational Analysis.

As of the latest available data, a crystal structure for this compound has not been reported in the public domain. The ability to obtain a single crystal suitable for X-ray diffraction is dependent on the compound's ability to crystallize under various experimental conditions. Should a suitable crystal be grown, X-ray analysis would reveal the precise spatial orientation of the 1-methylcyclohexyl group relative to the planar indole ring. This would include the dihedral angle between the two ring systems and the specific chair or boat conformation adopted by the cyclohexyl ring in the crystal lattice.

Computational Chemistry and Theoretical Studies of 2 1 Methylcyclohexyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and inherent reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For 2-(1-methylcyclohexyl)-1H-indole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. nih.gov

This process involves minimizing the energy of the molecule by systematically adjusting the positions of its atoms. The result is a set of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. The energy landscape can also be explored to identify different conformers and the transition states that separate them, providing a detailed picture of the molecule's potential energy surface. nih.gov

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C(2)-C(1') | 1.50 Å |

| Bond Length | C(2)-N(1) | 1.37 Å |

| Bond Length | C(8)-C(9) (indole) | 1.40 Å |

| Bond Angle | N(1)-C(2)-C(1') | 125.0° |

| Bond Angle | C(2)-C(1')-C(2') | 110.5° |

| Dihedral Angle | N(1)-C(2)-C(1')-C(6') | 60.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. mdpi.comresearchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO would also be distributed over this aromatic system. The calculated energies of these orbitals and their gap would provide insight into the molecule's electronic behavior and potential for participating in chemical reactions.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.60 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the indole ring and the π-system, indicating these as likely sites for electrophilic interaction.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. ymerdigital.combas.bg By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, the Fukui function can identify the most likely sites for nucleophilic, electrophilic, and radical attack. ymerdigital.combas.bg

Hypothetical Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N(1) | 0.08 | 0.15 | 0.115 |

| C(2) | 0.12 | 0.05 | 0.085 |

| C(3) | 0.09 | 0.18 | 0.135 |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational flexibility and how it behaves in a simulated environment (e.g., in a solvent or at a particular temperature).

For this compound, MD simulations would reveal the rotational freedom of the methylcyclohexyl group relative to the indole ring. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The simulations would track the trajectories of all atoms, providing information on fluctuations in bond lengths, angles, and dihedral angles over time.

Molecular Docking Investigations of Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. chemicalpapers.com This method is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein's binding site.

In a hypothetical scenario, molecular docking could be used to investigate the binding of this compound to a target protein. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on a force field that estimates the binding affinity.

The results would provide a predicted binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the indole nitrogen could act as a hydrogen bond donor, while the cyclohexyl group might engage in hydrophobic interactions within a nonpolar pocket of the binding site. This information is critical for understanding the potential biological activity of the compound.

Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | N(1)-H --- O(Ser221) |

| Hydrophobic Interactions | Cyclohexyl ring with Leu101, Val115 |

| Pi-Stacking Interactions | Indole ring with Phe345 |

Quantitative Analysis of Binding Modes and Interaction Energies

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction. researchgate.net For this compound, this analysis would involve docking the ligand into the active site of a relevant biological target. The process generates a series of possible binding poses, which are then scored based on a force field that approximates the binding free energy.

The interaction energy between this compound and a protein target is a composite of several non-covalent interactions. These include hydrogen bonds, where the indole N-H group can act as a donor, and hydrophobic interactions, largely driven by the bulky and nonpolar 1-methylcyclohexyl group and the benzene (B151609) ring of the indole. Van der Waals forces also play a crucial role in the snug fit of the ligand within a binding pocket.

A hypothetical analysis of the binding of this compound to a protein active site might yield data such as that presented in Table 1. This table illustrates the kind of quantitative data that can be obtained from molecular docking simulations, including the binding energy and the specific amino acid residues involved in key interactions.

Table 1: Hypothetical Binding Interactions of this compound with a Protein Target

| Interaction Type | Interacting Ligand Moiety | Interacting Residue (Example) | Distance (Å) | Energy Contribution (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | Indole N-H | Aspartic Acid (ASP) | 2.9 | -3.5 |

| Hydrophobic (Alkyl) | 1-methylcyclohexyl group | Leucine (LEU), Valine (VAL) | 3.5 - 4.5 | -2.0 |

| Pi-Alkyl | Indole benzene ring | Isoleucine (ILE) | 4.0 | -1.5 |

It is important to note that the accuracy of these predictions is highly dependent on the quality of the scoring function and the force field employed in the computational study. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies in Computational Prediction

Chemoinformatics applies computational methods to analyze chemical data, and Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic tool. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built on molecular descriptors, which are numerical representations of a molecule's properties.

For a compound like this compound, a variety of descriptors would be calculated to build a QSAR model. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges).

In the context of indole derivatives, QSAR studies have been successfully employed to predict their activity as, for example, monoamine oxidase (MAO) inhibitors. acs.orgnih.gov A study on indole analogues as MAO inhibitors used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, and found that both steric and electrostatic fields contributed equally to the inhibitory activity. acs.orgnih.gov The predictive power of the QSAR models was significant, with cross-validated r² values of 0.743 for MAO-A and 0.603 for MAO-B. acs.orgnih.gov

Another QSAR study on thiosemicarbazone-indole derivatives identified key molecular descriptors influencing their antiproliferative activity. nih.gov The model was built using a multiple linear regression (MLR) approach and validated statistically, showing a high coefficient of determination (R² = 0.972517). nih.gov

A hypothetical QSAR model for a series of indole derivatives including this compound might be represented by an equation like:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could be related to properties like hydrophobicity, electronic character, and steric bulk. Table 2 presents a hypothetical set of descriptors and their correlation with activity in a QSAR model for a class of compounds that could include this compound.

Table 2: Hypothetical QSAR Model Descriptors and Their Contributions

| Descriptor | Descriptor Type | Contribution to Activity | Statistical Significance (p-value) |

|---|---|---|---|

| LogP | Hydrophobicity | Positive | < 0.05 |

| Molecular Volume | Steric | Negative | < 0.05 |

| Dipole Moment | Electronic | Positive | < 0.01 |

The robustness and predictive ability of a QSAR model are assessed through rigorous internal and external validation techniques. nih.gov

Theoretical Mechanistic Insights into Chemical Reactions Involving this compound

Theoretical chemistry, particularly quantum chemical calculations, provides a powerful lens to investigate the mechanisms of chemical reactions. For this compound, this can include studying its synthesis, reactivity, and degradation pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of accuracy and computational cost. nih.govjocpr.com

The synthesis of 2-alkylated indoles can proceed through various mechanisms, and theoretical studies can elucidate the most favorable pathways. For instance, the functionalization of the indole C-H bond is a topic of significant research. nih.govacs.orgrsc.org Theoretical studies on the transition-metal-catalyzed C-H functionalization of indoles have shown that the regioselectivity (i.e., which C-H bond reacts) can be influenced by the reaction mechanism. nih.govnih.gov

Quantum chemical calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the construction of a potential energy surface for a given reaction, revealing the activation energies and reaction enthalpies. For example, a theoretical study on the isomerization of indole used DFT calculations to map out the reaction pathways and calculate the rate parameters. acs.org

In the context of this compound, theoretical studies could be employed to investigate its stability and potential rearrangement reactions. The stability of different indole isomers has been studied using DFT, with thermochemical parameters like enthalpy, entropy, and Gibbs free energy being used to determine relative stabilities. jocpr.com

A hypothetical reaction coordinate diagram for a reaction involving this compound is presented in Figure 1. This type of diagram, derived from quantum chemical calculations, would illustrate the energy changes as the reaction progresses from reactants to products through a transition state.

Figure 1: Hypothetical Reaction Coordinate Diagram for a Reaction of this compound

(A qualitative diagram would be presented here, showing the relative energies of reactants, transition state, and products for a hypothetical reaction, such as electrophilic substitution or oxidation.)

Furthermore, quantum chemical calculations can provide insights into the electronic structure of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. jocpr.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Indole |

| 2-methylindole |

| N-methylindole |

| 2-cyclohexyl-1-methyl-1H-indole |

| 4-cyclohexyl-1-methyl-1H-indole |

| 5-chloro-1H-indole |

| 1-(cyclohexyloxy)-2,2,6,6-tetramethylpiperidine |

| 1,1'-bi(cyclohexane) |

| Indoline |

| 3H-Indole |

| o-tolyl isocyanide |

| o-tolunitrile |

| Phenylacetonitrile |

| m-tolunitrile |

| Isoindole |

| Indolizine |

| Benzofuran |

| Thiophene |

| Pyridine |

| Pyrane |

| Pyrimidine |

| Pyrazole |

| Ascorbic acid |

| Indomethacin |

| Carbazole |

| 2,3-dialkylindoles |

| Chromenol |

| Quinoline |

| Pyran |

| 1,2-dithiole-3-thione |

Chemical Reactivity, Functionalization, and Derivatization of 2 1 Methylcyclohexyl 1h Indole

Regioselective Functionalization of the Indole (B1671886) Nucleus

The functionalization of the indole core is a cornerstone of synthetic chemistry, allowing for the creation of diverse molecular architectures. nih.gov The presence of the 1-methylcyclohexyl group at the C-2 position sterically hinders this position, thereby directing further substitutions to other sites on the indole nucleus.

The indole ring is highly nucleophilic, with the C-3 position being the most electron-rich and kinetically favored site for electrophilic attack. In 2-(1-methylcyclohexyl)-1H-indole, the C-2 position is already substituted, meaning electrophilic substitution will overwhelmingly occur at the C-3 position. The nitrogen atom (N-1) can also be a site for electrophilic attack, particularly after deprotonation.

While C-3 is the primary site, functionalization at other positions on the benzene (B151609) portion of the indole (C-4, C-5, C-6, C-7) is also possible, though it often requires harsher conditions or the use of directing groups. nih.gov For instance, radical-based cross-coupling reactions have been shown to functionalize indoles at the C-2, C-4, and C-7 positions, with the regioselectivity influenced by substituents already present on the ring. rsc.org In the case of 2-substituted indoles, functionalization at the C-4 or C-7 position becomes more feasible under certain catalytic conditions. rsc.org

Common electrophilic substitution reactions applicable to the this compound scaffold are summarized in the table below.

| Reaction Type | Reagent(s) | Expected Major Product Position | Description |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-3 | Introduces a formyl group (-CHO) at the C-3 position. |

| Mannich Reaction | CH₂O, Dimethylamine | C-3 | Installs a dimethylaminomethyl group (-CH₂NMe₂) at the C-3 position. |

| Nitration | HNO₃, Ac₂O | C-3 | Adds a nitro group (-NO₂) to the C-3 position. |

| Sulfonation | SO₃-Pyridine complex | C-3 | Introduces a sulfonic acid group (-SO₃H) at the C-3 position. |

| Halogenation | NBS, NCS, I₂ | C-3 | Introduces a halogen (Br, Cl, I) at the C-3 position. nih.gov |

This table presents expected outcomes based on general indole reactivity.

The nitrogen atom of the indole ring can be readily functionalized through N-alkylation and N-acylation reactions. These transformations typically proceed by deprotonating the N-H group with a suitable base to form the indolide anion, which then acts as a nucleophile. researchgate.net The choice of base and solvent is crucial for achieving high yields. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). beilstein-journals.orgresearchgate.net

N-alkylation introduces an alkyl group to the nitrogen, modifying the electronic and steric properties of the molecule. This is a common strategy in the synthesis of biologically active compounds. researchgate.netmdpi.com Similarly, N-acylation introduces an acyl group, which can serve as a protecting group or as a handle for further transformations. Regioselective N-acylation often yields the N-1 substituted product, which is typically more thermodynamically stable than the N-2 isomer in related azaindole systems. beilstein-journals.org

| Transformation | Reagent Class | Example Reagent(s) | Resulting Functional Group at N-1 |

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | N-alkyl |

| N-Alkylation | Sulfonates | Methyl tosylate (MeOTs) | N-alkyl |

| N-Acylation | Acyl Halides | Acetyl chloride (AcCl), Benzoyl chloride (BzCl) | N-acyl (amide) |

| N-Acylation | Acid Anhydrides | Acetic anhydride (B1165640) (Ac₂O) | N-acyl (amide) |

| N-Sulfonylation | Sulfonyl Halides | Tosyl chloride (TsCl) | N-sulfonyl (sulfonamide) |

This table outlines general strategies for the N-derivatization of indoles.

Synthetic Modifications and Transformations of the 1-Methylcyclohexyl Group

Direct chemical modification of the saturated 1-methylcyclohexyl substituent on the indole ring is challenging and not a common synthetic route. Aliphatic C-H bonds are generally unreactive and require harsh conditions, such as free-radical reactions or strong oxidants, to be functionalized. Such conditions would likely lead to undesired side reactions on the more sensitive electron-rich indole nucleus. Therefore, synthetic strategies almost exclusively focus on the functionalization of the indole core rather than its saturated aliphatic substituents.

Synthesis of Polycyclic and Fused Indole Derivatives Utilizing this compound as a Precursor

The this compound scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems. mdpi.com By introducing appropriate functional groups at the N-1 and C-3 positions, intramolecular cyclization reactions can be triggered to form new rings. For example, a precursor with an alkene-terminated chain on the nitrogen and a halide at C-3 could undergo an intramolecular Heck reaction to form a new six-membered ring.

Modern synthetic methods, such as transition metal-catalyzed cascade reactions, are particularly powerful for constructing polycyclic indole derivatives from simpler precursors. nih.govrsc.org Gold-catalyzed cascade reactions, for instance, can convert functionalized indoles into complex imidazo[1,5-a]indol-3(2H)-ones. nih.gov Similarly, palladium-catalyzed multicomponent reactions can be employed to synthesize N-fused polycyclic indoles. rsc.org These strategies could theoretically be applied to derivatives of this compound to generate novel and complex heterocyclic frameworks.

Exploration of Supramolecular Interactions and Self-Assembly Properties

Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. beilstein-journals.org The structure of this compound contains distinct regions that can participate in these interactions: the hydrogen-bond-donating N-H group, the π-electron system of the aromatic rings, and the non-polar aliphatic 1-methylcyclohexyl group.

Hydrogen bonding is a key directional force in supramolecular assembly. nih.gov The indole N-H group is a classic hydrogen bond donor, capable of interacting with a wide range of acceptor atoms (like O, N) in solvent molecules or other co-crystallized species. nih.gov

In addition to the N-H donor site, the electron-rich π-cloud of the indole ring system can act as a weak hydrogen bond acceptor. nih.govresearchgate.net Theoretical studies on indole and 1-methylindole (B147185) have investigated the formation of OH-π complexes with alcohols, where the hydroxyl group's proton interacts with the face of the pyrrole (B145914) or benzene ring. nih.gov For this compound, similar interactions are expected, where the N-H proton can form strong, conventional hydrogen bonds, while the aromatic surface can engage in weaker π-type interactions.

Crystal Engineering Principles Applied to Indole Derivatives

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with specific properties. iosrjournals.org The crystal packing of indole derivatives is governed by a variety of weak intermolecular interactions, including hydrogen bonds, π–π stacking, and other van der Waals forces. iosrjournals.orgnih.gov The nature and arrangement of substituents on the indole ring dictate which interactions dominate, and thus determine the final three-dimensional crystal architecture.

The indole N-H group is a reliable hydrogen bond donor. In many crystal structures of indole derivatives, it forms strong N–H···O or N–H···N hydrogen bonds, often leading to the formation of predictable supramolecular synthons, such as inversion dimers. nih.gov For example, in the crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate, molecules form inversion dimers linked by pairs of N–H···O hydrogen bonds. nih.gov In the absence of strong acceptors, the N-H group can form weaker N–H···π interactions with the electron-rich pyrrole or benzene ring of a neighboring molecule. acs.org

Other significant interactions that direct the crystal packing of indoles include:

π–π Stacking: Face-to-face or offset stacking of the aromatic indole rings is a common feature, contributing significantly to crystal stability. acs.org

C–H···π Interactions: The C-H bonds of both the indole ring and its substituents can act as weak hydrogen bond donors to the π-system of an adjacent indole. nih.gov

Halogen Bonding: In halo-substituted indoles, interactions like C–I···π, C–Cl···π, and I···Cl can play a crucial role in the molecular assembly. nih.gov

The energy contributions of these different interactions have been quantified using computational methods, as shown in the table below for a selection of simple indole analogues.

| Interaction Type | Example Dimers in Indole Analogues | Interaction Energy (kJ/mol) |

| Hydrogen Bonds | N–H···O, O–H···O, N–H···N | -34 acs.orgresearchgate.net |

| N–H···π Interactions | N-H of one molecule to π-cloud of another | -28 acs.orgresearchgate.net |

| π–π Stacking | Parallel displaced indole rings | -18 acs.orgresearchgate.net |

| Dipole-Dipole | Interaction between polar substituents (e.g., -NO₂) | -18 acs.orgresearchgate.net |

In the specific case of This compound , the large, non-polar, and sterically demanding substituent at the C2 position is expected to have a dominant influence on the crystal packing.

Steric Hindrance: The bulky methylcyclohexyl group will likely prevent the close approach required for efficient π–π stacking between indole planes. This would diminish the role of one of the most common organizing interactions in simpler aromatic molecules.

Dominance of Weaker Interactions: The packing will likely be controlled by a combination of N-H···π hydrogen bonds (if sterically permitted) and a network of weaker C-H···π and van der Waals interactions involving the numerous C-H bonds of the cyclohexyl ring and the aromatic system of adjacent molecules.

Prevention of Common Synthons: The steric bulk around the C2 position may disrupt the formation of common hydrogen-bonded synthons like the N–H···O dimers seen in carboxylate-substituted indoles, as it would hinder the approach of potential hydrogen bond acceptors to the N-H group. nih.gov

Therefore, the crystal structure of this compound is predicted to be less densely packed compared to planar indole derivatives and organized by a complex network of weaker, less directional forces, leading to a unique solid-state architecture.

Research Applications and Lead Compound Discovery Strategies Within Indole Chemistry

Rational Design and Synthesis of Novel 2-(1-methylcyclohexyl)-1H-indole Analogues for Research Hypotheses

The rational design of analogues of this compound is a cornerstone of medicinal chemistry, aimed at systematically exploring the structure-activity relationships (SAR) of this compound class. mdpi.com This approach involves the targeted modification of the parent structure to enhance desired properties while minimizing off-target effects. The synthesis of these novel analogues relies on a variety of established and emerging chemical methodologies.

A common synthetic route to 2-substituted indoles involves the Fischer indole (B1671886) synthesis, which utilizes a phenylhydrazine (B124118) and an appropriate ketone or aldehyde under acidic conditions. For 2-cycloalkyl-1H-indole derivatives, a palladium-catalyzed cyclization of 2-alkynylanilines offers an efficient and versatile method. nih.gov This reaction can be performed in aqueous micellar media, presenting a greener alternative to traditional organic solvents. nih.gov Tandem Sonogashira-cyclization reactions have also been successfully employed, allowing for a one-pot synthesis from ortho-haloanilines and terminal alkynes. nih.gov Further functionalization of the indole core can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, enabling the introduction of a wide range of substituents. nih.gov

Systematic variation of the 1-methylcyclohexyl group is a key strategy to probe the impact of lipophilicity, steric bulk, and conformational flexibility on the biological activity of the molecule. Researchers can synthesize a library of analogues by replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups.

Ring Size Variation: The synthesis of analogues with different ring sizes, such as cyclopentyl or cycloheptyl groups, can provide insights into the optimal ring size for target engagement.

Substitution Pattern: The position and nature of substituents on the cycloalkyl ring can be altered. For instance, moving the methyl group to different positions on the cyclohexyl ring or introducing other functional groups like hydroxyl or keto groups can significantly impact the compound's properties.

Introduction of Heteroatoms: Replacing a carbon atom within the cyclohexyl ring with a heteroatom, such as oxygen or nitrogen, to form analogues like tetrahydropyranyl or piperidinyl derivatives, can modulate the compound's polarity, metabolic stability, and hydrogen bonding capacity. cambridgemedchemconsulting.com

Spirocyclic Systems: The incorporation of spirocyclic systems, such as azaspiro[3.3]heptane, in place of the cyclohexyl ring can introduce novel three-dimensional vectors for interaction with biological targets. cambridgemedchemconsulting.com

These structural modifications are designed to fine-tune the physicochemical properties of the parent compound, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Table 1: Examples of Systematic Structural Variations of the Cyclohexyl Moiety

| Modification Type | Example Analogue Structure | Rationale for Modification |

| Ring Size Variation | 2-(1-methylcyclopentyl)-1H-indole | To investigate the effect of a smaller, more compact cycloalkyl group on biological activity. |

| Substitution Pattern | 2-(4-methylcyclohexyl)-1H-indole | To explore the impact of substituent position on target interaction and metabolic stability. |

| Introduction of Heteroatoms | 2-(4-piperidinyl)-1H-indole | To increase polarity, potentially improving solubility and altering the pKa of the molecule. cambridgemedchemconsulting.com |

| Spirocyclic Systems | 2-(1-azaspiro[3.3]heptan-1-yl)-1H-indole | To introduce novel 3D vectors and explore different binding orientations. cambridgemedchemconsulting.com |

The indole ring itself offers numerous positions for strategic modification to explore SAR and optimize compound properties. nih.govnih.gov The indole nitrogen, as well as positions 3, 4, 5, 6, and 7 of the benzene (B151609) ring portion, are all amenable to substitution.

N-Alkylation/N-Arylation: The hydrogen atom on the indole nitrogen can be replaced with various alkyl or aryl groups to modulate lipophilicity and steric hindrance. For example, N-benzylation has been explored in the synthesis of other indole derivatives. nih.gov

Substitution on the Benzene Ring: The introduction of electron-donating or electron-withdrawing groups onto the benzene portion of the indole ring can influence the electronic properties of the entire scaffold. For instance, halogenation or the addition of methoxy (B1213986) groups can alter metabolic stability and binding interactions.

Bioisosteric Replacement: A more advanced strategy involves the complete replacement of the indole ring with a bioisostere—a different heterocyclic system that mimics the steric and electronic properties of the indole. mdpi.comnih.govresearchgate.net Examples of indole bioisosteres include benzothiazole, azaindole, and oxindole. mdpi.comresearchgate.net This approach can lead to compounds with significantly different pharmacological profiles and intellectual property landscapes. nih.gov

The synthesis of these modified indole analogues often involves multi-step sequences, starting from appropriately substituted anilines or indoles. Modern catalytic methods have greatly expanded the toolbox for medicinal chemists to create diverse libraries of such compounds for biological evaluation. miamioh.edu

Table 2: Examples of Strategic Modifications of the Indole Ring System

| Modification Type | Example Analogue Structure | Rationale for Modification |

| N-Alkylation | 1-benzyl-2-(1-methylcyclohexyl)-1H-indole | To increase lipophilicity and potentially introduce new binding interactions. |

| Benzene Ring Substitution | 5-fluoro-2-(1-methylcyclohexyl)-1H-indole | To alter electronic properties, potentially improving metabolic stability and target affinity. |

| Bioisosteric Replacement | 2-(1-methylcyclohexyl)-1H-benzothiazole | To explore novel chemical space and potentially overcome liabilities associated with the indole scaffold. mdpi.com |

In Vitro Identification of Lead Structures Based on Molecular Recognition and Interactions

Once a library of this compound analogues has been synthesized, the next critical step is to identify promising lead structures through in vitro assays. These assays are designed to assess the binding affinity and functional activity of the compounds against specific biological targets. The identification of lead compounds from complex mixtures of natural products or synthetically derived libraries often relies on affinity selection-mass spectrometry (AS-MS). nih.gov This technique is based on the binding interactions between macromolecular receptors and low molecular mass ligands. nih.gov

In a typical workflow, the synthesized compounds are screened against a panel of relevant receptors, enzymes, or other protein targets. The initial screening is often performed at a single high concentration to identify "hits"—compounds that exhibit a predefined level of activity. These hits are then subjected to further rounds of testing to confirm their activity and determine their potency and selectivity.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, making it an essential tool in modern drug discovery. nih.govnih.gov For indole-based compounds, a variety of HTS assays can be employed, depending on the nature of the biological target.

Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process, such as cell proliferation, apoptosis, or the activation of a signaling pathway. nih.gov For example, an MTT assay can be used to assess the anti-proliferative activity of compounds against cancer cell lines. nih.gov

Biochemical Assays: These assays directly measure the interaction of a compound with a purified protein target. Examples include enzyme inhibition assays, where the ability of a compound to block the activity of an enzyme is measured, and receptor binding assays, which quantify the affinity of a compound for a specific receptor.

Reporter Gene Assays: These assays utilize genetically engineered cells that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. The activity of the reporter gene serves as an indirect measure of the activation or inhibition of the signaling pathway of interest.

The data generated from HTS is used to prioritize compounds for further investigation. Compounds that exhibit high potency, selectivity, and desirable drug-like properties are selected as lead candidates for further optimization.

Affinity-based selection techniques are powerful methods for identifying ligands that bind to a specific target from a complex mixture of compounds. youtube.comtechnologynetworks.com These techniques are particularly useful for screening natural product extracts or combinatorial libraries where the individual components may not be fully characterized.

Affinity Selection-Mass Spectrometry (AS-MS): This is a prominent technique that combines the principles of affinity chromatography with the sensitivity and specificity of mass spectrometry. nih.govyoutube.com In an AS-MS experiment, a target protein is incubated with a mixture of potential ligands. frontiersin.org The protein-ligand complexes are then separated from the unbound compounds using methods like size-exclusion chromatography or pulsed ultrafiltration. nih.gov The bound ligands are subsequently dissociated from the protein and identified by mass spectrometry. nih.govfrontiersin.org This method can identify both orthosteric and allosteric ligands. frontiersin.org

NMR-Based Screening: Nuclear magnetic resonance (NMR) spectroscopy can also be used to detect the binding of ligands to a target protein. youtube.com Ligand-based NMR experiments, such as saturation transfer difference (STD) NMR, can identify binding compounds from a mixture by observing the transfer of magnetization from the protein to the bound ligand. youtube.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding kinetics and affinity of a compound for a target protein that is immobilized on a sensor chip. It provides real-time data on the association and dissociation of the ligand, allowing for the determination of binding constants.

These affinity-based methods provide a direct measure of binding and can be used to identify novel ligands that may not have been discovered through traditional functional assays.

Development of Analytical Methods for the Detection and Quantification of this compound in Research Matrices

The development of sensitive and reliable analytical methods is crucial for the detection and quantification of this compound and its analogues in various research matrices, such as biological fluids (e.g., plasma, urine) and in vitro assay buffers. nih.gov These methods are essential for pharmacokinetic studies, metabolism studies, and for quality control during the synthesis and formulation of these compounds.

The primary analytical techniques used for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netrjptonline.org For the analysis of this compound, the sample is first extracted from the matrix using a suitable solvent. Derivatization may be necessary to improve the volatility and thermal stability of the compound. nih.gov The extracted and derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. fmach.it The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the identification and quantification of the target analyte. japsonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the method of choice for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.govresearchgate.netmdpi.com In this technique, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). researchgate.net The separated components then enter the tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell. In the first mass analyzer, a specific parent ion corresponding to the target analyte is selected. This parent ion is then fragmented in the collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the analyte even in complex matrices. nih.govyoutube.com The development of an LC-MS/MS method involves optimizing the chromatographic conditions (e.g., column, mobile phase), mass spectrometric parameters (e.g., ionization mode, collision energy), and sample preparation procedures (e.g., protein precipitation, solid-phase extraction). nih.govmdpi.com

Table 3: Comparison of Analytical Methods for the Detection and Quantification of this compound

| Analytical Technique | Principle | Advantages | Limitations | Typical Limit of Quantification (LOQ) |

| GC-MS | Separation based on volatility and polarity, followed by mass analysis. | High resolution, good for volatile compounds. | May require derivatization, not suitable for thermolabile compounds. | µg/mL to ng/mL range. mdpi.com |

| LC-MS/MS | Separation based on polarity, followed by tandem mass analysis. | High sensitivity and selectivity, applicable to a wide range of compounds. nih.gov | Matrix effects can interfere with ionization. | ng/mL to pg/mL range. nih.govmdpi.com |

Q & A

Q. What are the established synthetic routes for 2-(1-methylcyclohexyl)-1H-indole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclohexane-carboxylic acid derivatives. For example, 1-methylcyclohexanecarboxylic acid (0.5 mmol) reacts under photoredox catalysis or acid-catalyzed conditions, yielding 87% after column chromatography (n-pentane:EtOAc = 100:2) . Key variables include solvent polarity, catalyst choice (e.g., Lewis acids), and temperature, which impact steric hindrance from the methylcyclohexyl group. Lower yields (<70%) may arise from incomplete ring closure or byproduct formation, requiring TLC monitoring and gradient elution optimization .

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on -NMR (e.g., δ 7.85 ppm for indole NH), -NMR (e.g., δ 120–135 ppm for aromatic carbons), and HRMS (ESI) for molecular ion validation. Discrepancies in spectral data, such as unexpected splitting in -NMR, may indicate rotamers from the methylcyclohexyl group’s conformational flexibility . Cross-reference with computed spectra (DFT) is recommended to resolve ambiguities .

Q. What purification strategies are effective for isolating this compound?

Column chromatography with nonpolar solvents (n-pentane/EtOAc) is standard. For polar byproducts, gradient elution (e.g., cyclohexane:EtOAc from 8:2 to 7:3) improves separation. Recrystallization in hexane/EtOAc mixtures enhances purity (>98% by HPLC) .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound derivatives be resolved?

Yield discrepancies often stem from competing pathways (e.g., N-alkylation vs. C-alkylation). Kinetic studies (time-resolved -NMR) and DFT calculations can identify intermediates. For example, steric effects from the methylcyclohexyl group may favor C3-functionalization over N1, altering product ratios .

Q. What experimental designs are optimal for evaluating the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies should focus on modifying the indole core (e.g., substituents at C3/C5) and cyclohexyl group (e.g., hydroxylation). In vitro assays (e.g., antimicrobial MIC, cytotoxicity via MTT) paired with molecular docking (e.g., GPCR or kinase targets) are critical. Reference compounds like calindol (a GPCR modulator) provide mechanistic insights .

Q. How do steric and electronic effects of the methylcyclohexyl group influence regioselectivity in cross-coupling reactions?

The bulky methylcyclohexyl group directs electrophilic substitution to C5/C6 of the indole ring due to steric shielding at C2/C3. Electronic effects (e.g., EDG/EWG substituents) further modulate reactivity. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require ligand screening (e.g., SPhos vs. XPhos) to enhance C–C bond formation .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

Hazardous intermediates (e.g., isocyanides) require strict PPE (face shields, nitrile gloves) and engineering controls (fume hoods). Waste must be neutralized (e.g., quench with NaHCO) and stored separately. Process optimization (e.g., flow chemistry) minimizes exposure and improves scalability .

Q. How can computational methods predict the physicochemical properties of this compound?

QSPR models (e.g., logP, solubility) are trained using descriptors like molecular weight (246.3 g/mol), topological polar surface area (TPSA), and partition coefficients. MD simulations assess conformational stability of the methylcyclohexyl group in lipid bilayers, informing drug-likeness .

Methodological Notes

- Data Interpretation : Conflicting -NMR signals may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR or NOESY can clarify .

- Spectral Libraries : Compare HRMS data with PubChem entries (InChI Key: JIXGVKJZSYJXBI-UHFFFAOYSA-N) for validation .

- Safety Protocols : Adhere to OSHA/NIOSH guidelines for handling indole derivatives, including waste segregation and spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.